8-Hydroxypinoresinol 4'-glucoside
Overview
Description
8-Hydroxypinoresinol 4’-glucoside is a lignan glycoside, a type of polyphenolic compound found in various plants. It is a derivative of pinoresinol, a well-known lignan, and is characterized by the presence of a glucose molecule attached to the hydroxyl group at the 4’ position of the pinoresinol structure . This compound is known for its potential health benefits and is studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxypinoresinol 4’-glucoside typically involves the glycosylation of 8-hydroxypinoresinol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a glucose moiety from a donor molecule to the hydroxyl group of 8-hydroxypinoresinol under mild conditions . Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or trichloroacetimidates in the presence of a catalyst like silver carbonate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of 8-Hydroxypinoresinol 4’-glucoside may involve large-scale extraction from plant sources or biotechnological methods using engineered microorganisms. The extraction process typically includes solvent extraction, purification, and crystallization steps to isolate the compound from plant materials . Biotechnological methods may involve the use of genetically modified bacteria or yeast strains capable of producing the compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxypinoresinol 4’-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
8-Hydroxypinoresinol 4’-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignan biosynthesis and metabolism.
Biology: The compound is investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective activities.
Mechanism of Action
The mechanism of action of 8-Hydroxypinoresinol 4’-glucoside involves its interaction with various molecular targets and pathways. It is known to exert antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
8-Hydroxypinoresinol 4’-glucoside can be compared with other lignan glycosides such as:
- Pinoresinol diglucoside
- Syringaresinol diglucoside
- Secoisolariciresinol diglucoside
These compounds share similar structural features but differ in their specific biological activities and health benefits. 8-Hydroxypinoresinol 4’-glucoside is unique due to its specific hydroxylation pattern and glycosylation, which may influence its bioavailability and efficacy .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQVPZSTWXDBQ-ZOKOZUFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347639 | |
Record name | 8-Hydroxypinoresinol 4'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102582-69-4 | |
Record name | 8-Hydroxypinoresinol 4'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.